Isoquinoline-3-carboxylic Acid Hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

isoquinoline-3-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2.H2O/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-6H,(H,12,13);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFLTVWYYQIVRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371541 |

Source

|

| Record name | Isoquinoline-3-carboxylic Acid Hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-75-9, 207399-25-5 |

Source

|

| Record name | Isoquinoline-3-carboxylic Acid Hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ISOQUINOLINECARBOXYLIC ACID HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoquinoline-3-carboxylic Acid Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isoquinoline-3-carboxylic acid hydrate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Isoquinoline-3-carboxylic Acid Hydrate

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural alkaloids and synthetic compounds with profound pharmacological significance.[1][2][3] From the potent analgesic properties of morphine to the vasorelaxant effects of papaverine, isoquinoline derivatives have long been a cornerstone of medicinal chemistry. Isoquinoline-3-carboxylic acid, a key derivative, serves not only as a versatile building block for the synthesis of more complex, biologically active molecules but also presents its own intriguing profile for investigation.[4][5]

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the chemical properties of this compound. Moving beyond a simple recitation of data, this document offers insights into the causality behind its behavior, provides robust protocols for its characterization, and contextualizes its utility in modern chemical and pharmaceutical research.

Section 1: Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a molecule is the bedrock of its successful application in any research endeavor. These properties dictate its solubility, reactivity, and interaction with biological systems.

Identification and Nomenclature

-

IUPAC Name: isoquinoline-3-carboxylic acid

-

CAS Number:

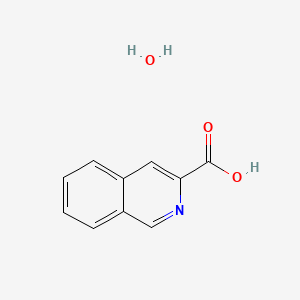

Molecular Structure

Isoquinoline-3-carboxylic acid consists of a fused benzopyridine ring system (the isoquinoline core) with a carboxylic acid functional group at the C-3 position. The presence of both a basic nitrogen atom within the aromatic system and an acidic carboxylic acid group confers a unique amphoteric character to the molecule.

Caption: Chemical structure of Isoquinoline-3-carboxylic acid.

Summary of Physical Properties

The quantitative physical data for this compound are summarized below. These values are critical for handling, formulation, and experimental design.

| Property | Value | Reference(s) |

| Appearance | Off-white to light yellow/orange crystalline powder | [7][8] |

| Melting Point | 166-168 °C | [4][7][9][11] |

| Density | ~1.339 g/cm³ | [4] |

| Storage Temperature | 2-8 °C | [4][8] |

Acidity, Basicity, and Solubility: The Amphoteric Nature

The most defining chemical characteristic of this molecule is its amphoterism. It possesses two ionizable centers:

-

The Carboxylic Acid Group (-COOH): This group is acidic, with a predicted pKa of approximately 1.20.[4] It will readily donate a proton to form a carboxylate anion (-COO⁻) in neutral to basic conditions.

-

The Isoquinoline Nitrogen: This nitrogen atom is basic, analogous to pyridine. The pKa of the conjugate acid (the protonated nitrogen) is approximately 5.14.[5][12] This means the nitrogen will be protonated in acidic conditions (pH < 5).

This dual nature governs its solubility. While the parent isoquinoline molecule has low solubility in water, it dissolves in dilute acids.[12][13] Isoquinoline-3-carboxylic acid extends this behavior:

-

In Acidic Solution (pH < 1): The nitrogen is protonated (-NH⁺), and the carboxyl group is neutral (-COOH), resulting in a net positive charge and good aqueous solubility.

-

In Basic Solution (pH > 6): The carboxyl group is deprotonated (-COO⁻), and the nitrogen is neutral, resulting in a net negative charge and good aqueous solubility.

-

At Isoelectric Point (pH ≈ 3-4): The molecule exists predominantly as a zwitterion, with both a positive and negative charge. At this pH, it typically exhibits its minimum aqueous solubility.

Caption: pH-dependent ionization states of Isoquinoline-3-carboxylic acid.

Section 2: Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity, purity, and structure of any chemical compound. A multi-technique spectroscopic approach provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show a complex multiplet pattern in the aromatic region (typically 7.5-9.0 ppm) corresponding to the protons on the isoquinoline ring system. A key diagnostic signal is the acidic proton of the carboxyl group, which appears as a broad singlet significantly downfield, often beyond 12 ppm.[14] Its position is highly dependent on solvent and concentration due to hydrogen bonding.

-

¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, with the carboxyl carbon being the most downfield, typically in the 165-185 ppm range.[14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups present:

-

O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[14]

-

C=O Stretch: A strong, sharp absorption between 1710 and 1760 cm⁻¹. The exact position can indicate whether the acid is in a dimeric (lower frequency, ~1710 cm⁻¹) or monomeric state.[14][15]

-

C=C/C=N Stretches: Multiple sharp absorptions in the 1450-1650 cm⁻¹ region corresponding to the aromatic isoquinoline core.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. For the anhydrous form, the molecular ion peak (M⁺) would be expected at m/z 173. Key fragmentation pathways would likely include the loss of the carboxyl group (-COOH, Δm/z = 45) or the loss of carbon dioxide (-CO₂, Δm/z = 44).

Analytical Workflow for Quality Control

A robust quality control (QC) process ensures the material meets the required specifications for downstream applications.

Caption: A typical Quality Control (QC) workflow for chemical identity and purity.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Rationale: This reversed-phase HPLC method provides a reliable and quantitative assessment of the purity of Isoquinoline-3-carboxylic acid and can resolve it from potential synthetic impurities or degradation products. The acidic mobile phase ensures the carboxyl group is protonated, leading to consistent retention and sharp peak shapes.

-

Methodology:

-

Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-20 min: 5% B

-

-

-

Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Section 3: Chemical Reactivity and Stability

The utility of Isoquinoline-3-carboxylic acid as a synthetic intermediate is defined by its reactivity at its three key sites: the carboxylic acid, the basic nitrogen, and the aromatic core.

Reactivity Profile

-

At the Carboxylic Acid: This is the most versatile handle for derivatization. It undergoes standard carboxylic acid reactions, including:

-

Esterification: Reaction with an alcohol under acidic conditions.

-

Amide Bond Formation: Activation (e.g., with a carbodiimide like EDC or conversion to an acid chloride) followed by reaction with an amine. This is a cornerstone of medicinal chemistry for creating diverse libraries.

-

Reduction: Can be reduced to the corresponding alcohol (isoquinoline-3-methanol) using strong reducing agents like LiAlH₄.

-

-

At the Isoquinoline Nitrogen: The lone pair of electrons on the nitrogen makes it nucleophilic and basic. It can be:

-

Protonated: By acids to form salts.

-

Alkylated: With alkyl halides to form quaternary isoquinolinium salts.

-

-

At the Aromatic Core: The isoquinoline ring can undergo electrophilic aromatic substitution. However, the carboxylic acid group is electron-withdrawing and deactivating, which will direct incoming electrophiles and make the reaction more challenging compared to unsubstituted isoquinoline.

Caption: Key reaction pathways for Isoquinoline-3-carboxylic acid.

Stability and Degradation

Understanding a compound's stability is critical for ensuring its quality during storage and for predicting its shelf-life in formulated products.

-

Thermal Stability: The compound is a solid with a relatively high melting point, indicating good thermal stability. While many carboxylic acids can undergo thermal decarboxylation, this process typically requires very high temperatures unless facilitated by other functional groups (e.g., a β-keto group), which are absent here.[16]

-

pH and Photostability: As an aromatic heterocyclic compound, it may be susceptible to degradation upon prolonged exposure to UV light. It is generally stable across a range of pH values, though extreme pH combined with heat can promote hydrolysis of derivatives or other degradation pathways.

-

Forced Degradation: In a drug development context, forced degradation studies are performed to intentionally degrade the compound under harsh conditions (heat, humidity, acid, base, light, oxidation).[17] This is not done to destroy the compound, but to generate its likely degradation products. This information is invaluable for developing "stability-indicating" analytical methods—methods that can separate the intact compound from all its potential degradants.

Protocol 2: A Framework for Forced Degradation Studies

-

Rationale: To identify potential degradation pathways and develop a stability-indicating analytical method in accordance with ICH guidelines.[17] This protocol establishes the conditions to generate a low level of degradation (typically 5-20%) to ensure the primary degradation products are formed without being subsequently degraded themselves.

-

Methodology:

-

Preparation: Prepare five separate solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Acid Hydrolysis: To one solution, add 1M HCl to a final concentration of 0.1M. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: To a second solution, add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 8 hours.

-

Oxidative Degradation: To a third solution, add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Keep a fourth solution at 60 °C for 48 hours, protected from light.

-

Photolytic Degradation: Expose the fifth solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in foil and stored under the same conditions.

-

Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples, including an untreated control, by the HPLC method described in Protocol 1. Compare the chromatograms to identify new peaks (degradants) and a decrease in the main peak area.

-

Section 4: Applications in Research and Drug Development

Role as a Synthetic Building Block

Isoquinoline-3-carboxylic acid is a valuable starting material for creating more elaborate molecules. The carboxylic acid group provides a reliable anchor point for building out molecular complexity, enabling the synthesis of targeted libraries for screening.[2][18][19] Its derivatives are explored as ligands for coordination chemistry and as precursors to novel heterocyclic systems.[18]

Biological and Pharmacological Context

The broader class of isoquinoline alkaloids exhibits an impressive array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][5][20] While Isoquinoline-3-carboxylic acid itself may have modest activity, it serves as a template for new drug candidates. For instance, modifying the carboxylic acid to an amide can dramatically alter a molecule's properties. Furthermore, the pKa of the molecule can be strategically tuned through derivatization to enhance selective uptake into the acidic microenvironment of tumor cells, a known strategy for improving the therapeutic index of anticancer agents.[21]

Conclusion

This compound is more than a simple chemical reagent; it is a molecule of significant potential defined by its amphoteric nature, versatile reactivity, and membership in the pharmacologically vital isoquinoline family. Its properties—from its pH-dependent solubility to its specific spectroscopic signatures—provide a clear roadmap for its use. By understanding its fundamental chemistry and employing robust analytical and synthetic protocols, researchers can effectively leverage this compound as a key building block in the development of novel materials, ligands, and next-generation therapeutics.

References

- Isoquinoline-3-carboxylic acid hydr

- Isoquinoline-3-carboxylic acid | CAS#:6624-49-3. Chemsrc.

- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI.

- Isoquinoline-3-carboxylic acid | C10H7NO2 | CID 124656. PubChem - NIH.

- Cas 6624-49-3,Isoquinoline-3-carboxylic acid. LookChem.

- ISOQUINOLINE-3-CARBOXYLIC ACID HYDR

- Isoquinoline CAS#: 119-65-3. ChemicalBook.

- Isoquinoline. Wikipedia.

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer

- 3-isoquinolinecarboxylic acid. ChemSynthesis.

- Isoquinoline-3-carboxylic acid(6624-49-3)IR1. ChemicalBook.

- Showing Compound Isoquinoline (FDB012557). FooDB.

- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. MDPI.

- Synthesis and Investigation of Tricyclic Isoquinoline Deriv

- Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing.

- Isoquinoline-3-carboxylic acid | CAS 6624-49-3. Santa Cruz Biotechnology.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm

- Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.

- Product Class 5: Isoquinolines. Science of Synthesis.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.

- (PDF) Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies.

- Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incub

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition.

- ISOQUINOLINE-3-CARBOXYLIC ACID. Chongqing Chemdad Co., Ltd.

- isoquinoline-3-carboxylic acid hydr

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.

- Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chrom

- Decarboxyl

- ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Cas 6624-49-3,Isoquinoline-3-carboxylic acid | lookchem [lookchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Isoquinoline-3-carboxylic acid | C10H7NO2 | CID 124656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 203626-75-9 - BuyersGuideChem [buyersguidechem.com]

- 8. ISOQUINOLINE-3-CARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Isoquinoline-3-carboxylic acid | CAS#:6624-49-3 | Chemsrc [chemsrc.com]

- 10. scbt.com [scbt.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Isoquinoline - Wikipedia [en.wikipedia.org]

- 13. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. Decarboxylation in drug stability - QSAR ANALYTICS [qsaranalytics.com.mx]

- 17. ema.europa.eu [ema.europa.eu]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Structure of Isoquinoline-3-carboxylic Acid Hydrate: An In-depth Technical Guide

Introduction: The Significance of Hydration in Pharmaceutical Isoquinolines

Isoquinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1] Isoquinoline-3-carboxylic acid, in particular, serves as a valuable building block in the synthesis of novel therapeutic agents. The presence of water in the crystal lattice, forming a hydrate, can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability. Therefore, the precise characterization of the hydrated form of isoquinoline-3-carboxylic acid is of paramount importance for drug development professionals, ensuring the quality, safety, and efficacy of the final drug product.

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of isoquinoline-3-carboxylic acid hydrate. As a self-validating system, the described protocols emphasize the synergy between different analytical techniques to provide a holistic and unambiguous structural assignment. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry who are engaged in the structural characterization of organic molecules.

Physicochemical Properties and Synthesis Overview

This compound is typically an off-white solid with a melting point in the range of 166-168 °C.[2] Its molecular formula is C10H9NO3, with a molecular weight of 191.186 g/mol .[3] The anhydrous form has the CAS number 6624-49-3, while the hydrate is registered under CAS number 203626-75-9.[3][4]

The synthesis of the isoquinoline core can be achieved through various established methods, including the Pomeranz–Fritsch reaction, the Bischler-Napieralski synthesis, and the Pictet-Spengler synthesis. The subsequent carboxylation at the 3-position can be accomplished through various synthetic routes, often followed by crystallization from an aqueous solvent to yield the hydrate.

A Multi-faceted Approach to Structure Elucidation

The definitive structural elucidation of this compound necessitates a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive understanding of the molecule's three-dimensional arrangement, including the role and location of the water molecule(s).

The logical workflow for the structure elucidation is depicted in the following diagram:

Caption: Workflow for the structure elucidation of this compound.

Spectroscopic Characterization: Unveiling the Molecular Framework

Spectroscopic techniques provide fundamental information about the molecular structure, functional groups, and connectivity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of the molecule.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical to ensure good solubility and minimize interference from solvent peaks. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton of the carboxylic acid is often observable.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. A spectral width of 200-220 ppm is typical.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to assign the signals to the respective protons and carbons of the isoquinoline ring and the carboxylic acid group. The presence of a water molecule may be indicated by a broad, exchangeable proton signal in the ¹H NMR spectrum, although its chemical shift can be highly variable depending on the solvent and concentration.

Expected Spectral Features:

-

¹H NMR (in DMSO-d₆): Aromatic protons of the isoquinoline ring are expected to appear in the range of δ 7.5-9.0 ppm. The proton of the carboxylic acid group will likely be a broad singlet at a downfield chemical shift (δ > 10 ppm). A broad signal for the water of hydration may also be present.

-

¹³C NMR (in DMSO-d₆): Aromatic carbons will resonate in the region of δ 120-150 ppm. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift, typically in the range of δ 165-175 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, it is particularly useful for confirming the presence of the carboxylic acid and the water of hydration.

Experimental Protocol (FTIR):

-

Sample Preparation: Prepare the sample using the KBr pellet method or as a mull in Nujol. For the KBr method, mix a small amount of the sample (approx. 1 mg) with dry KBr powder (approx. 100 mg) and press into a transparent pellet.

-

Instrument: A standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

-

Spectral Interpretation: Analyze the characteristic absorption bands to identify the functional groups.

Expected Spectral Features:

-

O-H Stretching: A broad absorption band in the region of 3500-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often with superimposed C-H stretching bands. The presence of water of hydration will contribute to the broadness of this band and may give rise to a distinct, sharper peak around 3600-3500 cm⁻¹ for the free O-H stretch of the water molecule, or broader bands if it is involved in strong hydrogen bonding.

-

C=O Stretching: A strong absorption band in the region of 1720-1680 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.

-

C-O Stretching and O-H Bending: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O stretching and O-H bending vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Experimental Protocol (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

-

Spectral Interpretation: Analyze the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the anhydrous molecule (173.17 g/mol ).[5] The water molecule is typically lost during the ionization process and is not observed in the mass spectrum. Fragmentation patterns can provide additional structural information.

Data Presentation: Summary of Expected Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons (δ 7.5-9.0 ppm), Carboxylic acid proton (δ > 10 ppm, broad), Water proton (broad, variable shift) |

| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Carbonyl carbon (δ 165-175 ppm) |

| FTIR | Broad O-H stretch (3500-2500 cm⁻¹), Strong C=O stretch (1720-1680 cm⁻¹) |

| MS | Molecular ion peak corresponding to the anhydrous molecule (m/z 174.05 for [M+H]⁺) |

Thermal Analysis: Quantifying and Characterizing the Hydration State

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the amount of water in the hydrate and for studying its thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For a hydrate, this technique can precisely determine the number of water molecules per molecule of the compound.

Experimental Protocol (TGA):

-

Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into a TGA pan.

-

Instrument: A calibrated TGA instrument.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the temperature range over which mass loss occurs. The percentage of mass loss corresponding to the dehydration step can be used to calculate the number of water molecules.

Expected TGA Profile:

A TGA thermogram of a monohydrate of isoquinoline-3-carboxylic acid (MW = 191.19 g/mol ) would be expected to show a weight loss of approximately 9.42% (the molar mass of water divided by the molar mass of the hydrate) at a temperature below the decomposition point of the anhydrous compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point, enthalpy of fusion, and to study phase transitions, including dehydration.

Experimental Protocol (DSC):

-

Sample Preparation: Seal a small amount of the sample (2-5 mg) in an aluminum pan.

-

Instrument: A calibrated DSC instrument.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

Data Analysis: Analyze the DSC thermogram for endothermic or exothermic events. A sharp endotherm will correspond to the melting of the compound. A broader endotherm at a lower temperature may indicate the loss of water of hydration.

Expected DSC Profile:

The DSC thermogram of this compound would be expected to show an endothermic event corresponding to the dehydration process, followed by a sharp endotherm at the melting point of the anhydrous compound (around 166-168 °C).

Single-Crystal X-ray Diffraction: The Definitive Structure

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. For a hydrate, this technique can unambiguously determine the location of the water molecule(s) within the crystal lattice and reveal the hydrogen bonding network.

Experimental Protocol (Single-Crystal X-ray Diffraction):

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening of various crystallization conditions (solvents, temperature, etc.).

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

Expected Structural Information:

While a crystal structure for this compound is not publicly available, a successful structure determination would provide:

-

The precise atomic coordinates of all atoms in the isoquinoline-3-carboxylic acid molecule and the water molecule.

-

The bond lengths, bond angles, and torsion angles.

-

The crystal packing arrangement.

-

A detailed map of the hydrogen bonding interactions between the carboxylic acid, the isoquinoline nitrogen, and the water molecule.

The interplay of these analytical techniques is visualized in the following diagram:

Caption: Synergy of analytical techniques in structure elucidation.

Conclusion: A Unified Approach to Structural Integrity

The comprehensive structural elucidation of this compound is a critical step in its development as a pharmaceutical intermediate. By employing a synergistic combination of spectroscopic, thermal, and crystallographic techniques, researchers can gain a complete and unambiguous understanding of its molecular and crystal structure. This in-depth knowledge is essential for ensuring the quality, consistency, and performance of this important building block in the pharmaceutical industry. The protocols and principles outlined in this guide provide a robust framework for the structural characterization of not only this compound but also a wide range of other hydrated organic molecules.

References

-

BuyersGuideChem. (n.d.). This compound | 203626-75-9. Retrieved January 12, 2026, from [Link]

-

LookChem. (n.d.). Cas 6624-49-3,Isoquinoline-3-carboxylic acid. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124656, Isoquinoline-3-carboxylic acid. Retrieved January 12, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95489, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved January 12, 2026, from [Link].

- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

-

NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H-NMR (DMSO-d6, 400 MHz) δ (ppm). Retrieved January 12, 2026, from [Link]

-

Vertex AI Search. (n.d.). This compound | CAS 203626-75-9. Retrieved January 12, 2026, from [Link]

-

Wiley-VCH. (2005). Supporting Information. Retrieved January 12, 2026, from [Link]

-

MDPI. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. Retrieved January 12, 2026, from [Link]

-

Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved January 12, 2026, from [Link]

-

ACS Publications. (2023). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). Isoquinoline - Optional[FTIR] - Spectrum. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). Isoquinoline - Optional[MS (GC)] - Spectrum. Retrieved January 12, 2026, from [Link]

-

BuyersGuideChem. (n.d.). This compound | 203626-75-9. Retrieved January 12, 2026, from [Link]

-

Chemsrc. (n.d.). Isoquinoline-3-carboxylic acid | CAS#:6624-49-3. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved January 12, 2026, from [Link]

-

American Pharmaceutical Review. (2001). X-ray Diffraction III: Pharmaceutical Applications. Retrieved January 12, 2026, from [Link]

-

MDPI. (2016). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Retrieved January 12, 2026, from [Link]

-

MDPI. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). The thermogravimetric analysis (TGA) curves of 1–5. Retrieved January 12, 2026, from [Link]

-

MDPI. (2021). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Retrieved January 12, 2026, from [Link]

-

Chemdad. (n.d.). ISOQUINOLINE-3-CARBOXYLIC ACID. Retrieved January 12, 2026, from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. This compound | 203626-75-9 - BuyersGuideChem [buyersguidechem.com]

- 3. This compound | CAS 203626-75-9 [matrix-fine-chemicals.com]

- 4. Isoquinoline-3-carboxylic acid | CAS#:6624-49-3 | Chemsrc [chemsrc.com]

- 5. Isoquinoline-3-carboxylic acid | C10H7NO2 | CID 124656 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isoquinoline-3-carboxylic Acid Hydrate: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isoquinoline-3-carboxylic acid and its hydrated form are pivotal heterocyclic compounds within the realms of medicinal chemistry and materials science. This guide provides a comprehensive technical examination of the molecular characteristics, synthesis, and analytical validation of isoquinoline-3-carboxylic acid hydrate. It delves into the critical influence of hydration on its solid-state properties and solubility, outlines robust analytical methodologies for its precise quantification, and explores its utility as a foundational scaffold in the synthesis of novel therapeutic agents. This document is intended to serve as an essential resource, offering field-proven insights and meticulous protocols to empower researchers and professionals engaged in the multifaceted process of drug development.

Core Concepts: The Strategic Importance of Isoquinoline-3-Carboxylic Acid

The isoquinoline framework is a privileged structural motif, prominently featured in a vast array of natural products and synthetic molecules exhibiting a wide spectrum of pharmacological activities.[1][2] As a key derivative, isoquinoline-3-carboxylic acid functions as a versatile precursor for the elaboration of more complex molecular architectures, including potential next-generation therapeutics.[1][3] Its inherent rigidity, planarity, and capacity to act as a coordinating ligand render it exceptionally valuable in the rational design of enzyme inhibitors and sophisticated metal-organic frameworks. A granular understanding of the fundamental properties of its commonly available hydrated form is, therefore, a prerequisite for its judicious and effective application in research and development endeavors.

Molecular Properties and the Critical Role of Hydration

Molecular Structure and Stoichiometric Considerations

The chemical architecture of isoquinoline-3-carboxylic acid is characterized by a fused isoquinoline ring system bearing a carboxylic acid moiety at the 3-position. The anhydrous molecule possesses the chemical formula C₁₀H₇NO₂.

Table 1: Molecular Weight Calculation

| Form | Molecular Formula | Calculation | Molecular Weight ( g/mol ) |

| Anhydrous | C₁₀H₇NO₂ | (10 * 12.011) + (7 * 1.008) + (1 * 14.007) + (2 * 15.999) | 173.17[4][5][6] |

| Monohydrate | C₁₀H₇NO₂ · H₂O | 173.17 + ((2 * 1.008) + 15.999) | 191.19[7][8] |

This compound is most frequently supplied and utilized as a monohydrate, signifying that it co-crystallizes with a single molecule of water.[7][8] The presence of this water of hydration profoundly influences the compound's solid-state characteristics, including its crystal lattice energy, melting point, and dissolution kinetics. It is imperative for researchers to meticulously account for this additional mass in all stoichiometric calculations to ensure accuracy in reaction molar ratios and solution preparations.

Physicochemical Characteristics

A synopsis of the key physicochemical properties for both the anhydrous and monohydrate forms of isoquinoline-3-carboxylic acid is provided below.

Table 2: Comparative Physicochemical Properties

| Property | Isoquinoline-3-carboxylic acid (Anhydrous) | Isoquinoline-3-carboxylic acid monohydrate |

| Appearance | White to off-white crystalline powder | White to light yellow or light orange crystalline powder[7][8] |

| Melting Point | 166-167 °C[5][9] | ~167 °C[8] |

| Solubility | Sparingly soluble in water | Slightly enhanced solubility in polar solvents |

| Storage | Room Temperature | 2 - 8 °C recommended for long-term stability[8] |

The water of hydration can be removed by drying under vacuum at elevated temperatures. However, the resulting anhydrous material may be hygroscopic and readily reabsorb atmospheric moisture. Therefore, careful handling and storage in a desiccated environment are crucial.

Synthesis and Purification: A Methodological Overview

The synthesis of isoquinoline-3-carboxylic acid is often achieved through established named reactions in organic chemistry, such as the Pomeranz-Fritsch or Bischler-Napieralski synthesis, which provide access to the core isoquinoline scaffold.[10][11][12]

Generalized Synthetic Workflow

Caption: High-level workflow for the synthesis of isoquinoline-3-carboxylic acid.

Step-by-Step Purification Protocol: Recrystallization

Causality: Recrystallization is the gold standard for the purification of crystalline solids. The underlying principle is the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An optimal solvent will fully dissolve the compound at its boiling point but exhibit poor solubility at lower temperatures, thereby allowing for the selective crystallization of the pure product upon cooling.

-

Solvent System Selection: A binary solvent system, such as ethanol/water, is often highly effective for the recrystallization of this compound.

-

Dissolution: The crude material is dissolved in a minimal volume of the hot solvent mixture to achieve saturation.

-

Decolorization (If Necessary): For colored impurities, a small quantity of activated charcoal can be added to the hot solution to adsorb them.

-

Hot Filtration: The hot solution is rapidly filtered through a pre-warmed funnel to remove any insoluble impurities and charcoal. This step is crucial to prevent premature crystallization.

-

Crystallization: The clear filtrate is allowed to cool slowly to ambient temperature, followed by further cooling in an ice bath to maximize crystal yield.

-

Isolation: The resulting purified crystals are collected via vacuum filtration.

-

Washing: The filter cake is washed with a small aliquot of the cold solvent to remove any residual soluble impurities.

-

Drying: The final product is dried under reduced pressure at a temperature that does not induce the loss of the water of hydration (typically < 50°C).

Analytical Characterization: Ensuring Identity and Purity

A multi-technique analytical approach is essential for the unambiguous confirmation of the structure and purity of this compound.

Table 3: Key Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural Elucidation | Confirms the carbon-hydrogen framework and the presence of the carboxylic acid proton. |

| FTIR Spectroscopy | Functional Group Identification | Shows characteristic stretches for O-H (broad), C=O, and the aromatic system. |

| Mass Spectrometry | Molecular Weight Confirmation | Provides the mass-to-charge ratio of the parent ion. |

| HPLC | Purity Assessment | A single major peak indicates high purity.[7][8] |

| TGA | Determination of Hydration State | A weight loss step corresponding to one water molecule confirms the monohydrate. |

| DSC | Thermal Behavior Analysis | Determines the melting point and other thermal transitions. |

Applications in Drug Discovery and Development

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives being investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][13]

The Isoquinoline Core as a Pharmacophore

The rigid isoquinoline nucleus serves as an excellent scaffold for orienting functional groups in three-dimensional space to achieve optimal interactions with biological targets. The carboxylic acid group at the 3-position is particularly significant, as it can act as a hydrogen bond donor/acceptor or as a metal-chelating group within the active site of metalloenzymes.

Illustrative Example: A Building Block for Enzyme Inhibitors

While isoquinoline-3-carboxylic acid itself may not be a potent drug, it is a critical starting material for the synthesis of more complex and highly active molecules. For instance, derivatives of quinoline-3-carboxylic acid have been studied as inhibitors of protein kinase CK2, a target in cancer therapy.[14] The general principle involves using the carboxylic acid as a handle for further chemical elaboration to enhance binding affinity and selectivity for the target enzyme.

Caption: Logical workflow from starting material to therapeutic action.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[15][16] It may also cause respiratory irritation.[15] Standard laboratory safety protocols should be strictly followed.

Precautionary Measures:

-

Handling: Use only in a well-ventilated area. Avoid breathing dust.[15][17]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16]

-

First Aid:

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[15]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block in the design and synthesis of functional molecules with significant potential in drug discovery. A comprehensive understanding of its molecular properties, particularly the influence of its hydration state, is paramount for its effective and accurate use. The synthetic, purification, and analytical protocols detailed in this guide provide a robust framework for researchers. As the pursuit of novel and more effective therapeutics intensifies, the importance of meticulously characterized and high-purity starting materials like this compound will continue to grow.

References

-

BuyersGuideChem. (n.d.). This compound | 203626-75-9. Retrieved from [Link]

-

Chemsrc. (2025). Isoquinoline-3-carboxylic acid | CAS#:6624-49-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isoquinoline-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

-

LookChem. (n.d.). Cas 6624-49-3,Isoquinoline-3-carboxylic acid. Retrieved from [Link]

-

Chemeof. (2024). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]

-

Química Organica.org. (2010). Isoquinoline synthesis. Retrieved from [Link]

-

PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

-

SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. This compound | 203626-75-9 - BuyersGuideChem [buyersguidechem.com]

- 5. Isoquinoline-3-carboxylic acid | CAS#:6624-49-3 | Chemsrc [chemsrc.com]

- 6. Isoquinoline-3-carboxylic acid | C10H7NO2 | CID 124656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isoquinoline-3-carboxylic Acid Monohydrate | CymitQuimica [cymitquimica.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Cas 6624-49-3,Isoquinoline-3-carboxylic acid | lookchem [lookchem.com]

- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 11. Isoquinoline synthesis [quimicaorganica.org]

- 12. uop.edu.pk [uop.edu.pk]

- 13. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 14. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Solubility Profile of Isoquinoline-3-Carboxylic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Crucial Terrain of Solubility

In the landscape of drug discovery and development, solubility is a cornerstone property that dictates the very feasibility of a therapeutic candidate. Poor aqueous solubility is a primary contributor to inadequate bioavailability, leading to variable and suboptimal drug exposure. This guide, crafted from the perspective of a Senior Application Scientist, delves into the comprehensive solubility profile of isoquinoline-3-carboxylic acid hydrate. Our focus extends beyond mere data presentation; we aim to elucidate the underlying principles and experimental considerations that are paramount for a thorough understanding of this molecule's behavior in solution. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds, making a detailed analysis of its derivatives essential for future drug design.[1][2]

Physicochemical Characterization: The Molecular Blueprint

A molecule's inherent physical and chemical properties are the primary determinants of its solubility. This compound is an organic compound featuring a fused bicyclic aromatic system containing a nitrogen atom, and a carboxylic acid group at the 3-position. The presence of the hydrate form indicates that water molecules are incorporated into the crystal lattice structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | 3-Isoquinolinecarboxylic acid hydrate | [3] |

| CAS Number | 203626-75-9 | [3] |

| Molecular Formula | C₁₀H₇NO₂ · H₂O | [3] |

| Molecular Weight | 191.18 g/mol (Hydrate) / 173.17 g/mol (Anhydrous) | [3][4] |

| Appearance | Off-white to pale yellow crystalline powder or solid | [3][5] |

| Melting Point | 166-168 °C | [3] |

| Predicted pKa (Carboxylic Acid) | ~1.20 ± 0.30 | [6] |

| Predicted pKa (Isoquinolinium ion) | ~5.14 (for parent isoquinoline) | [2] |

Note: The predicted pKa values serve as estimations and should be experimentally verified for the hydrate form.

The presence of both a weakly basic nitrogen atom in the isoquinoline ring and an acidic carboxylic acid group makes isoquinoline-3-carboxylic acid an amphoteric molecule. This dual functionality suggests a strong dependence of its solubility on the pH of the medium.

The Impact of Crystal Form: Anhydrous vs. Hydrate

The solid-state form of an active pharmaceutical ingredient (API) can significantly influence its solubility and dissolution rate. Generally, anhydrous forms of a compound are more soluble than their hydrated counterparts.[7] This is because the hydrate's crystal lattice is already stabilized by the incorporated water molecules, making the energetic cost of breaking the lattice for dissolution higher. However, this is not a universal rule, and the specific crystal packing and intermolecular interactions determine the ultimate solubility.[1][8] For this compound, it is crucial to recognize that solubility data for the anhydrous form may not be directly translatable.

Solubility Profile: A Multifaceted Analysis

A comprehensive solubility profile requires assessment in various solvents and under different environmental conditions. Due to a lack of specific experimental data for this compound in the public domain, the following sections will outline the expected solubility behavior based on its chemical structure and the properties of related compounds, alongside established methodologies for its determination.

Aqueous Solubility

The aqueous solubility of this compound is expected to be low in neutral pH. The molecule possesses a relatively large, hydrophobic aromatic core which will limit its interaction with water. However, the presence of the polar carboxylic acid group and the nitrogen atom allows for hydrogen bonding with water, imparting some degree of solubility.

pH-Dependent Solubility

As an amphoteric substance, the solubility of this compound is anticipated to be highly pH-dependent.

-

In acidic conditions (low pH): The nitrogen atom of the isoquinoline ring will become protonated, forming a cationic species. This increase in polarity is expected to significantly enhance aqueous solubility.

-

In alkaline conditions (high pH): The carboxylic acid group will deprotonate to form a carboxylate anion. This ionization will also lead to a substantial increase in aqueous solubility.

-

At the isoelectric point (pI): The molecule will exist predominantly as a neutral zwitterion, where both the acidic and basic groups are ionized. At this pH, the net charge is zero, and the aqueous solubility is expected to be at its minimum.

The relationship between pH, pKa, and solubility is a critical consideration in pre-formulation studies, as it dictates how a drug will dissolve in the varying pH environments of the gastrointestinal tract.

Caption: Predicted pH-solubility relationship for this compound.

Solubility in Organic Solvents

Based on the general principle of "like dissolves like," this compound is expected to exhibit higher solubility in polar organic solvents compared to non-polar ones. The presence of the carboxylic acid group and the nitrogen atom allows for interactions with polar solvent molecules.

Table 2: Predicted Solubility of Isoquinoline-3-Carboxylic Acid in Select Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Aprotic, highly polar solvent capable of strong hydrogen bond acceptance. |

| Ethanol | Moderate to High | Protic, polar solvent that can act as both a hydrogen bond donor and acceptor. |

| Methanol | Moderate to High | Similar to ethanol, but with higher polarity. |

| Acetone | Low to Moderate | Aprotic, polar solvent with weaker hydrogen bonding capabilities than DMSO. |

| Acetonitrile | Low to Moderate | Aprotic, polar solvent. |

| Dichloromethane (DCM) | Low | Non-polar aprotic solvent. |

| Hexane | Very Low | Non-polar solvent. |

Note: This table is predictive and requires experimental verification for the hydrate form.

Temperature-Dependent Solubility

For most solid solutes, solubility increases with temperature.[9][10] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. An increase in temperature provides the energy needed to overcome the lattice energy of the crystal and promote the dissolution process. The relationship between temperature and solubility can be described by the van't Hoff equation. It is crucial to experimentally determine the temperature-solubility profile, especially for processes like crystallization and formulation.

Experimental Determination of Solubility: Protocols and Methodologies

To ensure scientific rigor, the solubility of this compound must be determined using validated experimental methods. The choice between kinetic and thermodynamic solubility assays depends on the stage of drug development.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (usually in DMSO). While fast, this method may overestimate solubility as it can favor the formation of metastable amorphous precipitates.[11]

-

Thermodynamic Solubility: This method determines the equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It is a more time-consuming but more accurate representation of the true solubility and is the gold standard for pre-formulation studies.[12]

Caption: Workflow for kinetic versus thermodynamic solubility determination.

Shake-Flask Method for Thermodynamic Solubility

This is the most common method for determining thermodynamic solubility.[13]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH, or organic solvent) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[14]

-

Solid-State Analysis: It is crucial to analyze the remaining solid to confirm that no phase transformation (e.g., dehydration or conversion to a different polymorph) has occurred during the experiment. Techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can be used for this purpose.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet detection is a robust and widely used method for quantifying the concentration of dissolved analytes in solubility studies.[15]

Illustrative HPLC-UV Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound, which needs to be experimentally determined.

-

Quantification: A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

Implications for Drug Development

A thorough understanding of the solubility profile of this compound is critical for:

-

Lead Optimization: Guiding medicinal chemistry efforts to design analogs with improved solubility and pharmacokinetic properties.

-

Formulation Development: Selecting appropriate excipients and formulation strategies (e.g., salt formation, co-solvents, amorphous solid dispersions) to enhance the dissolution and bioavailability of poorly soluble compounds.[16][17]

-

Biopharmaceutical Assessment: Predicting the in vivo performance of the drug and its absorption characteristics in different segments of the gastrointestinal tract.

-

Process Chemistry: Designing robust crystallization processes and controlling the solid-state form of the final API.

Conclusion and Future Perspectives

The solubility of this compound is a complex interplay of its molecular structure, solid-state form, and the surrounding environment. While theoretical predictions provide a valuable starting point, rigorous experimental determination of its thermodynamic solubility in various aqueous and organic media, as a function of pH and temperature, is indispensable for its successful development as a pharmaceutical agent. The methodologies and principles outlined in this guide provide a robust framework for undertaking such a comprehensive characterization. Further research should focus on generating and publishing this critical experimental data to aid the broader scientific community in the ongoing exploration of isoquinoline-based therapeutics.

References

-

BuyersGuideChem. This compound | 203626-75-9. Available from: [Link]

-

LookChem. Cas 6624-49-3,Isoquinoline-3-carboxylic acid. Available from: [Link]

-

Sciencemadness.org. Solubility of hydrated salts compared to their anhydrates. Available from: [Link]

-

PubChem. Isoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Blake, C. T., et al. (2012). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Pharmaceutical Research, 29(10), 2776–2784. Available from: [Link]

-

Quora. Is there any difference between anhydrous and hydrated compounds when in aqueous solution?. Available from: [Link]

-

SlidePlayer. Types of solutions. Available from: [Link]

-

Oreate AI Blog. Hydrate vs. Anhydrous: Understanding the Differences and Implications. Available from: [Link]

-

MDPI. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Available from: [Link]

-

ResearchGate. Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water. Available from: [Link]

-

European Journal of Pharmaceutical Sciences. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Available from: [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

ChemSrc. Isoquinoline-3-carboxylic acid | CAS#:6624-49-3. Available from: [Link]

-

Molecules. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link]

-

ResearchGate. Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Available from: [Link]

-

SciTechnol. Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Available from: [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Available from: [Link]

-

AJPO JOURNALS. Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. Available from: [Link]

Sources

- 1. quora.com [quora.com]

- 2. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]

- 3. This compound | 203626-75-9 - BuyersGuideChem [buyersguidechem.com]

- 4. Isoquinoline-3-carboxylic acid | C10H7NO2 | CID 124656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. Cas 6624-49-3,Isoquinoline-3-carboxylic acid | lookchem [lookchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Hydrate vs. Anhydrous: Understanding the Differences and Implications - Oreate AI Blog [oreateai.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scitechnol.com [scitechnol.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 15. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isoquinoline-3-carboxylic acid hydrate spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Isoquinoline-3-Carboxylic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar isoquinoline core, combined with the versatile functionality of a carboxylic acid group, makes it a valuable scaffold for the design of novel therapeutic agents and functional materials.[1] The hydrate form, which incorporates one or more water molecules into its crystal lattice, is often the commercially available and stable form of this compound.

A thorough understanding of the spectroscopic properties of this compound is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and experimental best practices. The insights provided herein are intended to empower researchers to confidently utilize this important synthetic intermediate in their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton NMR (¹H NMR) provides a map of the different types of protons in a molecule. For isoquinoline-3-carboxylic acid, the spectrum is dominated by signals from the aromatic protons of the isoquinoline ring system.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and allows for the observation of the acidic proton.

-

Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.

-

-

Instrumental Parameters (300-500 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.

-

Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K (25 °C).

-

Interpreting the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of isoquinoline-3-carboxylic acid is expected to show a series of multiplets corresponding to the six protons on the isoquinoline core. The exact chemical shifts and coupling patterns can be predicted based on the electronic effects of the nitrogen atom and the carboxylic acid group.

Caption: Labeled structure and expected ¹H NMR data for Isoquinoline-3-carboxylic acid.

-

Causality Behind Chemical Shifts: The protons H1 and H4 are significantly deshielded (shifted downfield) due to their proximity to the electronegative nitrogen atom and the anisotropic effect of the ring current. The carboxylic acid proton (COOH) exhibits a very downfield and broad signal due to strong hydrogen bonding, often with the solvent or other acid molecules.[2] The presence of water of hydration will result in a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information on the number and types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

A more concentrated sample is often required for ¹³C NMR. Use 20-50 mg of the compound in 0.6-0.8 mL of deuterated solvent.

-

-

Instrumental Parameters (75-125 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the isoquinoline-3-carboxylic acid molecule.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O | ~165-170 | Carboxylic acid carbonyl carbon, typically in this range.[3] |

| C1 | ~152 | Aromatic carbon adjacent to nitrogen. |

| C3 | ~140 | Aromatic carbon bearing the carboxylic acid group. |

| C4a, C8a | ~128-136 | Aromatic carbons at the ring fusion. |

| C4, C5, C6, C7, C8 | ~120-135 | Aromatic CH carbons, specific assignments require 2D NMR. |

-

Authoritative Grounding: The chemical shift of the carboxylic acid carbon is a key diagnostic peak, typically appearing in the 165-185 ppm range.[2] Aromatic and α,β-unsaturated acids tend to be at the lower end of this range.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumental Parameters:

-

Technique: Fourier Transform Infrared (FTIR) with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to the sample spectrum.

-

Interpreting the IR Spectrum

The IR spectrum of this compound will be characterized by several key absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |

| O-H Stretch (Carboxylic Acid & H₂O) | 3300-2500 | Very broad and strong | Overlaps with C-H stretches, indicative of hydrogen-bonded dimers and water of hydration.[4][5] |

| C-H Stretch (Aromatic) | 3100-3000 | Sharp, medium intensity | Characteristic of sp² C-H bonds in the aromatic ring.[6] |

| C=O Stretch (Carboxylic Acid) | 1710-1690 | Strong and sharp | Conjugation with the aromatic ring and hydrogen bonding shifts this to a lower frequency.[4] |

| C=C and C=N Stretches | 1620-1450 | Multiple bands, medium to strong | Skeletal vibrations of the isoquinoline ring system. |

| C-O Stretch | 1320-1210 | Medium intensity | Associated with the carboxylic acid group.[4] |

| O-H Bend | 950-910 | Broad, medium intensity | Out-of-plane bend of the carboxylic acid O-H.[4] |

-

Expertise & Experience: The most telling feature of the IR spectrum is the extremely broad O-H stretching band from 2500-3300 cm⁻¹. This breadth is a direct consequence of the strong hydrogen bonding network involving the carboxylic acid dimers and the water of hydration, a hallmark of this class of compounds.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a modifier like formic acid may be added to promote protonation in positive ion mode.

-

-

Instrumental Parameters (ESI-MS):

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂): Flow rate and temperature optimized for desolvation.

-

For tandem MS (MS/MS), the protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

Interpreting the Mass Spectrum

The molecular formula of isoquinoline-3-carboxylic acid is C₁₀H₇NO₂ with a molecular weight of 173.17 g/mol .[1]

-

Molecular Ion: In ESI+ mode, the base peak is expected to be the protonated molecule, [M+H]⁺, at m/z 174.

-

Fragmentation Pattern: The fragmentation of the protonated molecule can provide valuable structural information. A primary fragmentation pathway for carboxylic acids is the loss of water and carbon monoxide.

Caption: Plausible ESI-MS/MS fragmentation pathway for protonated isoquinoline-3-carboxylic acid.

-